molecular formula C9H11F3N2O2 B14046365 1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine

1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14046365
M. Wt: 236.19 g/mol
InChI Key: YDRUFHQZYLIVMN-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C9H11F3N2O2 It is characterized by the presence of an ethoxy group, a trifluoromethoxy group, and a phenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 3-ethoxy-4-(trifluoromethoxy)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Azobenzene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenylhydrazine derivatives.

Scientific Research Applications

1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may bind to proteins or enzymes, altering their activity and triggering various biochemical and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethoxy-4-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

[3-ethoxy-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C9H11F3N2O2/c1-2-15-8-5-6(14-13)3-4-7(8)16-9(10,11)12/h3-5,14H,2,13H2,1H3

InChI Key

YDRUFHQZYLIVMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NN)OC(F)(F)F

Origin of Product

United States

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